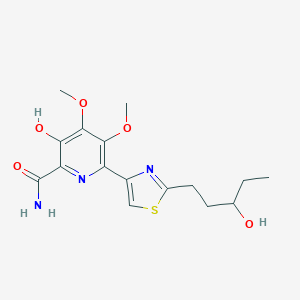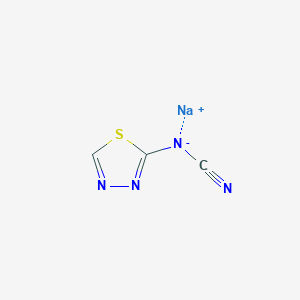
1,3,4-Thiadiazol-2-ylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazol-2-ylcyanamide, also known as TCAN, is a heterocyclic compound that has been extensively studied due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. TCAN is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for drug discovery and development.
Applications De Recherche Scientifique
1,3,4-Thiadiazol-2-ylcyanamide has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that 1,3,4-Thiadiazol-2-ylcyanamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. 1,3,4-Thiadiazol-2-ylcyanamide has also been investigated for its potential as an antimicrobial agent, with promising results against both Gram-positive and Gram-negative bacteria. In addition, 1,3,4-Thiadiazol-2-ylcyanamide has been shown to exhibit insecticidal and herbicidal activities, making it a potential candidate for agricultural applications.
Mécanisme D'action
The mechanism of action of 1,3,4-Thiadiazol-2-ylcyanamide is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cell growth and survival. 1,3,4-Thiadiazol-2-ylcyanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. 1,3,4-Thiadiazol-2-ylcyanamide also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, 1,3,4-Thiadiazol-2-ylcyanamide has been shown to induce oxidative stress and DNA damage, which may contribute to its anticancer and antimicrobial activities.
Effets Biochimiques Et Physiologiques
1,3,4-Thiadiazol-2-ylcyanamide exhibits a wide range of biochemical and physiological effects, depending on the target organism or cell type. In cancer cells, 1,3,4-Thiadiazol-2-ylcyanamide induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. 1,3,4-Thiadiazol-2-ylcyanamide also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In bacteria, 1,3,4-Thiadiazol-2-ylcyanamide disrupts cell membrane integrity and inhibits protein synthesis, leading to cell death. In insects, 1,3,4-Thiadiazol-2-ylcyanamide acts as a neurotoxin, disrupting the nervous system and causing paralysis.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,4-Thiadiazol-2-ylcyanamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, 1,3,4-Thiadiazol-2-ylcyanamide also has some limitations, such as its poor solubility in water and some organic solvents, which may limit its applicability in certain experiments. Furthermore, 1,3,4-Thiadiazol-2-ylcyanamide may exhibit different biological activities depending on the experimental conditions, such as the cell type, concentration, and exposure time.
Orientations Futures
There are several future directions for 1,3,4-Thiadiazol-2-ylcyanamide research, including:
1. Investigating the structure-activity relationship of 1,3,4-Thiadiazol-2-ylcyanamide derivatives to identify more potent and selective compounds.
2. Studying the pharmacokinetics and pharmacodynamics of 1,3,4-Thiadiazol-2-ylcyanamide in vivo to evaluate its potential as a therapeutic agent.
3. Exploring the mechanism of action of 1,3,4-Thiadiazol-2-ylcyanamide in more detail to identify new targets and pathways that may be relevant for drug discovery.
4. Developing new formulations and delivery methods for 1,3,4-Thiadiazol-2-ylcyanamide to improve its solubility and bioavailability.
5. Investigating the potential of 1,3,4-Thiadiazol-2-ylcyanamide as a lead compound for the development of new drugs for various diseases, including cancer, infectious diseases, and metabolic disorders.
Conclusion:
In conclusion, 1,3,4-Thiadiazol-2-ylcyanamide is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for drug discovery and development. 1,3,4-Thiadiazol-2-ylcyanamide has been extensively studied for its potential applications in medicinal chemistry, agriculture, and materials science. Although the mechanism of action of 1,3,4-Thiadiazol-2-ylcyanamide is not fully understood, several studies have suggested that it targets multiple signaling pathways involved in cell growth and survival. There are several future directions for 1,3,4-Thiadiazol-2-ylcyanamide research, including investigating the structure-activity relationship of 1,3,4-Thiadiazol-2-ylcyanamide derivatives, studying the pharmacokinetics and pharmacodynamics of 1,3,4-Thiadiazol-2-ylcyanamide in vivo, and developing new formulations and delivery methods for 1,3,4-Thiadiazol-2-ylcyanamide.
Méthodes De Synthèse
1,3,4-Thiadiazol-2-ylcyanamide can be synthesized by reacting cyanamide with thiocarboxylic acid or its derivatives under acidic conditions. The reaction mechanism involves the formation of an intermediate thioamide, which then undergoes cyclization to form the thiadiazole ring. The yield and purity of 1,3,4-Thiadiazol-2-ylcyanamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
Numéro CAS |
111393-93-2 |
|---|---|
Nom du produit |
1,3,4-Thiadiazol-2-ylcyanamide |
Formule moléculaire |
C3HN4NaS |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
sodium;cyano(1,3,4-thiadiazol-2-yl)azanide |
InChI |
InChI=1S/C3HN4S.Na/c4-1-5-3-7-6-2-8-3;/h2H;/q-1;+1 |
Clé InChI |
PMAKDNHZVBVWFM-UHFFFAOYSA-N |
SMILES isomérique |
C1=NN=C(S1)N=C=[N-].[Na+] |
SMILES |
C1=NN=C(S1)[N-]C#N.[Na+] |
SMILES canonique |
C1=NN=C(S1)[N-]C#N.[Na+] |
Autres numéros CAS |
111393-93-2 |
Synonymes |
1,3,4-thiadiazol-2-ylcyanamide LY 217896 LY 253963 LY-217896 LY-253963 LY217896 LY253963 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
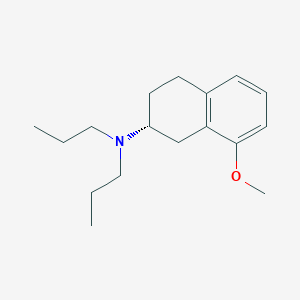
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
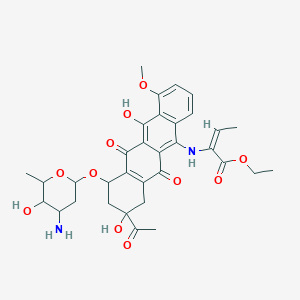
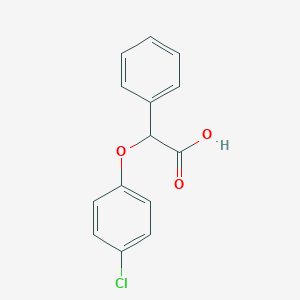
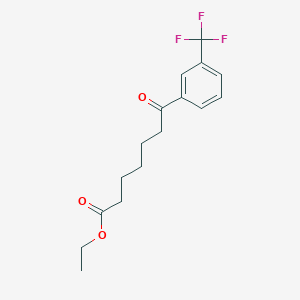
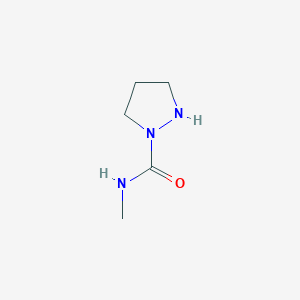
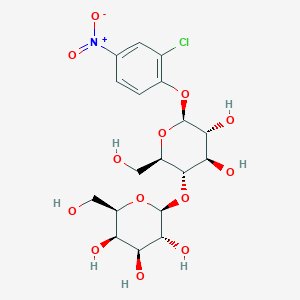
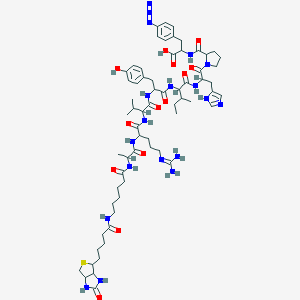
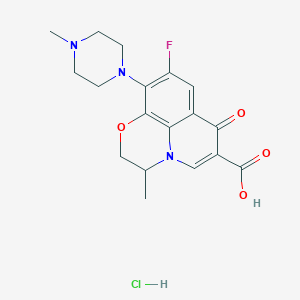
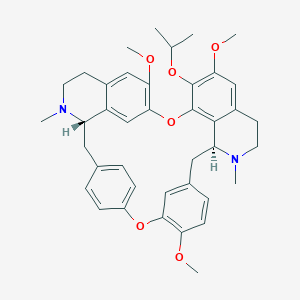
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
